1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol
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Overview
Description
1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a trifluoromethyl group and a phenyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol typically involves the trifluoromethylation of cyclohexanone derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process generally includes the use of specialized equipment to handle the reactive intermediates and ensure safety during production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and physiological effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)cyclohexanol: Shares a similar structure but differs in the position of the trifluoromethyl group.
1-(3-(Trifluoromethyl)phenyl)cyclohexan-1-amine hydrochloride: Contains an amine group instead of a hydroxyl group.
Uniqueness: 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise reactivity and stability.
Properties
Molecular Formula |
C13H15F3O |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H15F3O/c14-13(15,16)11-7-3-2-6-10(11)12(17)8-4-1-5-9-12/h2-3,6-7,17H,1,4-5,8-9H2 |
InChI Key |
HOPNBXOJIBRLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2C(F)(F)F)O |
Origin of Product |
United States |
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